molecular formula C16H21NO4 B12650708 Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate

Cat. No.: B12650708
M. Wt: 291.34 g/mol
InChI Key: LOIYKWJKGBVXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring. The methoxy group at the 5-position and the ethyl ester functionality contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindolinone core, followed by the introduction of the methoxy group and the ester functionality. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group and ester functionality can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme functions and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can be compared with other isoindolinone derivatives, such as:

    3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares the isoindolinone core but has different substituents, leading to distinct chemical and biological properties.

    5-methoxy-1-oxoisoindoline-2-carboxylic acid: Another similar compound with a carboxylic acid group instead of an ester, affecting its reactivity and applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl 2-(6-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoate

InChI

InChI=1S/C16H21NO4/c1-5-21-16(19)14(10(2)3)17-9-11-8-12(20-4)6-7-13(11)15(17)18/h6-8,10,14H,5,9H2,1-4H3

InChI Key

LOIYKWJKGBVXER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)N1CC2=C(C1=O)C=CC(=C2)OC

Origin of Product

United States

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